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Compound of Interest

Compound Name: Hexafluoroacetylacetone

Cat. No.: B074370

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of
hexafluoroacetylacetone (hfac) as an etchant in microelectronics fabrication.
Hexafluoroacetylacetone, a [3-diketone, has emerged as a versatile precursor in dry and
atomic layer etching (ALE) processes, enabling precise, controllable, and often selective
removal of various materials crucial for the manufacturing of advanced electronic devices.

Introduction to Hexafluoroacetylacetone (hfac)
Etching

Hexafluoroacetylacetone (Hhfac) is an organic compound with the formula
CFsC(O)CH2C(O)CFs. Its utility as an etchant stems from its ability to form volatile metal-hfac
complexes upon reaction with metal oxides or other surfaces. This property is particularly
advantageous in atomic layer etching, a technique that allows for layer-by-layer removal of
material with sub-nanometer precision.

The general mechanism involves the reaction of hfac with a surface, often a metal oxide, to
form a volatile organometallic compound, which can then be removed from the surface. This
process is typically self-limiting, making it ideal for controlled etching applications.
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Key Applications and Experimental Data

Hexafluoroacetylacetone has been successfully employed in the etching of several key
materials in microelectronics, including aluminum oxide (Al203), copper (Cu), and cobalt (Co).

Atomic Layer Etching (ALE) of Aluminum Oxide (Al203)

ALE of Al20s3 using hfac is a plasma-assisted process that offers excellent control over the etch
rate. The process involves sequential exposure of the Alz03 surface to hfac vapor and a
plasma, typically hydrogen (Hz) plasma.

Quantitative Data for Al203 ALE

Parameter Value Reference
Etch per Cycle (EPC) 0.16 £ 0.02 nm/cycle [11[2]
Substrate Temperature 350 °C [2]

Synergy 98% [1112]

o ) High (no change observed on
Selectivity (Al203:Si02) ) [2]
SiO2 after hfac exposure)

Atomic Layer Etching (ALE) of Copper (Cu)

The ALE of copper using hfac is a thermal process that involves a two-step cycle: oxidation of
the copper surface followed by exposure to hfac vapor. The choice of oxidant significantly
impacts the etch rate.[3][4]

Quantitative Data for Copper ALE

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b074370?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/2025/tc/d4tc03615h
https://pmc.ncbi.nlm.nih.gov/articles/PMC11582961/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11582961/
https://pubs.rsc.org/en/content/articlelanding/2025/tc/d4tc03615h
https://pmc.ncbi.nlm.nih.gov/articles/PMC11582961/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11582961/
https://experts.illinois.edu/en/publications/thermal-atomic-layer-etching-of-copper-by-sequential-steps-involv/
https://www.researchgate.net/publication/327293525_Thermal_Atomic_Layer_Etching_of_Copper_by_Sequential_Steps_Involving_Oxidation_and_Exposure_to_Hexafluoroacetylacetone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Etch per Cycle  Substrate

Oxidant Oxidized Layer Reference
(EPC) Temperature
Molecular
~0.3 nm Cu20 ~0.09 nm 275 °C [31[4]
Oxygen (O2)
Room
Temperature
Ozone (O3) ~15 nm CuO 8.4 nm (oxidation), 210 [3][5]
°C (hfac
exposure)

This process shows excellent selectivity, as hfac does not attack dielectric materials like SiO2
or SiNx.[3][4]

Atomic Layer Etching (ALE) of Cobalt (Co)

The ALE of cobalt is a thermal process that utilizes sequential exposures to chlorine (Clz) gas
and hfac vapor.[6] This process is highly temperature-dependent.

Quantitative Data for Cobalt ALE

Substrate Temperature Etch per Cycle (EPC) Reference
140 °C 0.2 nm/cycle [6]
185 °C 1.6 nm/cycle [6]

Another approach for cobalt ALE involves using sulfuryl chloride (SO2Cl2) for chlorination
followed by hfac for ligand exchange, yielding an EPC of 0.15 nm/cycle at 180 °C.[7] A plasma-
based method has also been demonstrated, involving an initial plasma oxidation of cobalt at 25
°C followed by organometallization with acetylacetone at 210 °C, resulting in an etch amount of
0.6 nm per cycle.[8]

Experimental Protocols
Protocol for Atomic Layer Etching of Al203

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://experts.illinois.edu/en/publications/thermal-atomic-layer-etching-of-copper-by-sequential-steps-involv/
https://www.researchgate.net/publication/327293525_Thermal_Atomic_Layer_Etching_of_Copper_by_Sequential_Steps_Involving_Oxidation_and_Exposure_to_Hexafluoroacetylacetone
https://experts.illinois.edu/en/publications/thermal-atomic-layer-etching-of-copper-by-sequential-steps-involv/
https://girolami-group.chemistry.illinois.edu/publications/publications/J.%20Solid%20State%20Sci.%20Technol.%202018,%207,%20P491.pdf
https://experts.illinois.edu/en/publications/thermal-atomic-layer-etching-of-copper-by-sequential-steps-involv/
https://www.researchgate.net/publication/327293525_Thermal_Atomic_Layer_Etching_of_Copper_by_Sequential_Steps_Involving_Oxidation_and_Exposure_to_Hexafluoroacetylacetone
https://pmc.ncbi.nlm.nih.gov/articles/PMC6396405/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6396405/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6396405/
https://www.researchgate.net/publication/394856188_Thermal_Atomic_Layer_Etching_of_Cobalt_Using_Sulfuryl-chloride_and_Hexafluoroacetylacetone
https://www.researchgate.net/publication/363666475_Thermal-cyclic_atomic_layer_etching_of_cobalt_with_smooth_etched_surface_by_plasma_oxidation_and_organometallization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

This protocol describes a plasma-assisted ALE process for Al20s.

Workflow Diagram:

@—» Introduce hfac vapor | Purge with inert gas P Introduce H2 plasma | Purge with inert gas @

Click to download full resolution via product page
Caption: Al203 Atomic Layer Etching Workflow.
Methodology:

o hfac Exposure: Introduce hexafluoroacetylacetone (hfac) vapor into the reaction chamber
to react with the Al2Os surface.

e Purge 1: Purge the chamber with an inert gas (e.g., Ar or N2) to remove any unreacted hfac
and gaseous byproducts.

e H2 Plasma Exposure: Introduce a hydrogen (Hz) plasma to remove the hfac-surface species.

e Purge 2: Purge the chamber again with an inert gas to remove any remaining reactants and
byproducts.

o Repeat the cycle to achieve the desired etch depth.

Protocol for Thermal Atomic Layer Etching of Copper

This protocol outlines the thermal ALE process for copper.

Workflow Diagram:

@—V Introduce Oxidant (O2 or O3) | Purge with inert gas P> Introduce hfac vapor P-| Purge with inert gas —P@

Click to download full resolution via product page
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Caption: Copper Atomic Layer Etching Workflow.
Methodology:
o Oxidation: Expose the copper surface to an oxidant.

o For O2: Use molecular oxygen at a pressure of approximately 7 mTorr at 275 °C for about
40 minutes to form a self-limiting Cuz0 layer.[5]

o For Os: Expose the copper surface to ozone at room temperature for approximately 70
minutes to form a CuO layer.[5]

e Purge 1: Purge the chamber with an inert gas.

» hfac Exposure: Introduce hfac vapor into the chamber. The reaction to form the volatile
Cu(hfac)2 complex occurs at the substrate temperature. For the ozone-oxidized surface, a
temperature of 210 °C and a hfac pressure of 4.5 mTorr can be used.[5]

e Purge 2: Purge the chamber with an inert gas to remove the volatile etch products, primarily
Cu(hfac)z and H20.[3][4]

» Repeat the cycle as necessary.

Protocol for Thermal Atomic Layer Etching of Cobalt

This protocol details the thermal ALE process for cobalt using chlorine and hfac.

Workflow Diagram:

@ Introduce CI2 gas Purge with inert gas Introduce hfac vapor Purge with inert gas @

Click to download full resolution via product page

Caption: Cobalt Atomic Layer Etching Workflow.

Methodology:
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o Chlorination: Expose the cobalt surface to a mixture of argon (Ar) and chlorine (Cl2) gas. A
typical condition is a flow of 60 sccm Ar and 15 sccm Clz for 20 seconds.[6]

e Purge 1: Pump the chamber down to base pressure and then purge with nitrogen (N2) for 30
seconds.[6]

o hfac Exposure: Introduce hfac vapor at a controlled partial pressure. For example, a partial
pressure of 30 mTorr for 45 seconds.[6]

e Purge 2: Purge the chamber with an inert gas.

o Repeat the cycle to achieve the desired etch depth. The substrate temperature is a critical
parameter for controlling the etch rate.[6]

Reaction Mechanisms

The etching processes described above rely on the formation of volatile metal-hfac complexes.

Al203 Etching Mechanism

The ALE of Al203 with hfac and Hz plasma is hypothesized to proceed via an etch inhibition and
surface cleaning mechanism.[1][2]

Signaling Pathway Diagram:

hfac Inhibition Layer Formation W Clean Al203 Surface
>
>
Al203 Surface —> Initial Etching |
_________ Joem T e
{

( Volatile Al(hfac)x )

Click to download full resolution via product page
Caption: Al203 Etching Mechanism with hfac and Hz Plasma.

During the hfac dose, the surface is initially etched, forming volatile aluminum-hfac species.
Subsequently, the surface becomes saturated with hfac species, forming an inhibition layer that
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prevents further etching. The Hz plasma step then removes this inhibition layer, cleaning the
surface for the next cycle.[1][2]

Copper Etching Mechanism

The etching of copper oxide by hfac involves the formation of a volatile copper(ll)
hexafluoroacetylacetonate complex, Cu(hfac)2.[9] For the etching of Cuz0, a disproportionation
reaction is involved.[3][4]

Signaling Pathway Diagram:

Volatile Cu(hfac)2

CuO Surface —#| Reaction with hfac

H20 byproduct

Click to download full resolution via product page

Caption: Copper Oxide Etching Mechanism with hfac.

Cobalt Etching Mechanism

The thermal dry etching of cobalt with chlorine and hfac involves the formation of volatile
cobalt-containing products. Thermal desorption analysis suggests that the desorbing products
may contain Co3+*.[10] In the case of using sulfuryl chloride, the volatile product is believed to
be CoClz(hfac).[7]

Safety Precautions

Hexafluoroacetylacetone is a flammable liquid and vapor and is toxic if swallowed. It can
cause severe skin burns and eye damage.[11] Therefore, it is crucial to handle this chemical
with appropriate safety measures in a laboratory or cleanroom environment.

General Safety Guidelines:

e Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical
safety goggles, face shield, and chemical-resistant gloves (e.g., nitrile gloves).[12]
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o Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood.[13]

e Handling: Avoid breathing vapors or mist. Avoid contact with skin and eyes. Wash hands
thoroughly after handling.[14]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from
heat and ignition sources.[13]

o Spills: In case of a spill, evacuate the area and use appropriate absorbent material for
cleanup. Ensure proper ventilation.[13]

o Waste Disposal: Dispose of hfac and its byproducts as hazardous waste according to local
regulations.[15]

Cleanroom Specific Precautions:

o Adhere to all standard cleanroom protocols, including proper gowning procedures.

o Ensure that the exhaust from the etching equipment is properly scrubbed to remove any
hazardous byproducts before release.

e Have an emergency response plan in place for chemical spills or exposures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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